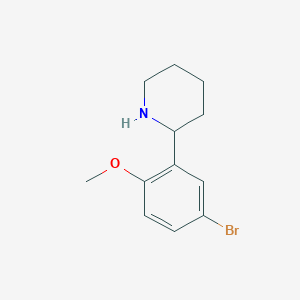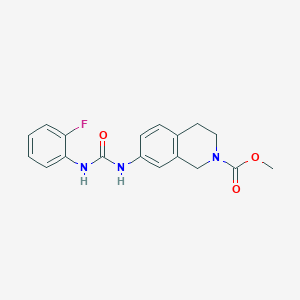
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.
Scientific Research Applications
Organic Synthesis and Catalysis
- Compounds with structures similar to "(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone" have been extensively explored for their unique reactivity and potential as intermediates in organic synthesis. For example, azetidines and triazoles are known for their roles in the synthesis of various biologically active compounds and materials due to their ring strain and nitrogen-containing heterocycles, respectively. These structural features make them valuable in catalysis and the synthesis of complex molecules (Ozcubukcu et al., 2009).
Pharmacological Applications
- The incorporation of azetidine and triazole moieties into a single molecule could enhance its pharmacological profile, as both heterocycles are prominent in drug development. Azetidine derivatives have been investigated for their potential antibacterial and antifungal activities, showcasing moderate to excellent efficacy against specific strains (Rajasekaran et al., 2006). Similarly, triazole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. This suggests that compounds like "this compound" could have significant pharmacological applications, necessitating further research into their biological activities and mechanism of action.
Antitumor and Antiviral Activities
- Derivatives similar to the mentioned compound have shown promising in vitro anticoronavirus and antitumoral activity, indicating the potential of such molecules in the development of new therapeutic agents against viral infections and cancer. The structural elements of these compounds, particularly the triazole ring, contribute to their mode of action, which includes inhibition of tubulin polymerization, a key process in cell division and cancer progression (Jilloju et al., 2021).
Mechanism of Action
The compound also contains a furan ring, which is a common motif in many natural products and pharmaceuticals. Furan rings can participate in various biochemical reactions and can influence the compound’s pharmacokinetic properties .
The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-8-5-11(9(2)18-8)12(17)15-6-10(7-15)16-13-3-4-14-16/h3-5,10H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUZOJYBERNRIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-([2,3'-bipyridin]-4-ylmethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2589644.png)
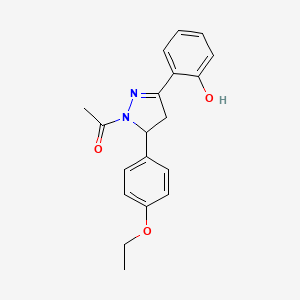
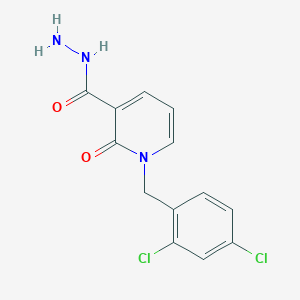
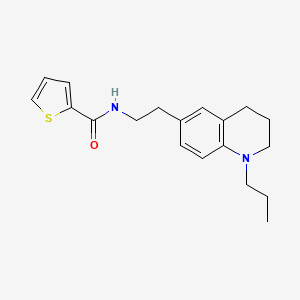
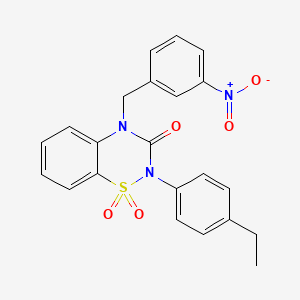
![2-(2-Chlorophenyl)-N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2589651.png)
![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2589654.png)
![Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylate](/img/structure/B2589656.png)
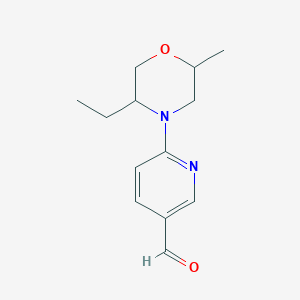
![N-methylspiro[2.5]octan-6-amine](/img/structure/B2589659.png)
![N-butyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2589660.png)
